2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a combination of fluorinated aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated ethanone under basic conditions to form the 2-(2-fluorophenoxy)ethanone intermediate.
Pyrrolidine Derivative Formation: The next step involves the reaction of the intermediate with 3-hydroxypyrrolidine in the presence of a base to form the pyrrolidine derivative.
Final Coupling: The final step involves the coupling of the pyrrolidine derivative with 5-fluoropyrimidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Materials Science: Its fluorinated structure makes it a candidate for the development of advanced materials with specific properties, such as increased thermal stability or hydrophobicity.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenoxy)ethanone: A simpler analog that lacks the pyrrolidine and pyrimidine moieties.
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone: A compound with a similar structure but without the fluorophenoxy group.
Uniqueness
2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to its combination of fluorinated aromatic and heterocyclic structures, which confer specific chemical and biological properties
Biological Activity
The compound 2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Structure
The molecular formula for this compound is C17H18F3N3O3. The compound features a complex structure that includes:
- A fluorophenoxy group
- A pyrrolidine moiety
- A fluoropyrimidine unit
Physical Properties
Property | Value |
---|---|
Molecular Weight | 349.33 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand for serotonin receptors and potentially influence neurotransmitter systems.
- Serotonin Receptors : The compound has shown potential as a selective modulator of serotonin receptors, particularly the 5-HT1A and 5-HT2C subtypes. These receptors are crucial in regulating mood, anxiety, and other neuropsychological functions.
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Pharmacological Effects :
- Antidepressant Activity : Due to its interaction with serotonin receptors, it may exhibit antidepressant-like effects in animal models.
- Anxiolytic Properties : The modulation of serotonin signaling pathways suggests potential anxiolytic effects.
Study 1: Synthesis and Evaluation
A study focused on similar pyrrolidine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant affinity for the 5-HT1A receptor. These compounds were evaluated using in vitro binding assays, which confirmed their potential as therapeutic agents for mood disorders .
Study 2: Selective Agonist Activity
Another research effort synthesized disubstituted pyrimidines, revealing that certain analogs showed selective agonist activity at the 5-HT2C receptor. This finding underscores the importance of structural modifications in enhancing receptor selectivity and potency .
Study 3: In Vivo Efficacy
In vivo studies using rodent models indicated that compounds similar to the target molecule could produce significant behavioral changes consistent with antidepressant effects. These studies often measure parameters such as locomotor activity and sucrose preference tests to assess mood-related behaviors .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3/c17-11-7-19-16(20-8-11)24-12-5-6-21(9-12)15(22)10-23-14-4-2-1-3-13(14)18/h1-4,7-8,12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBRBSWBTDHBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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